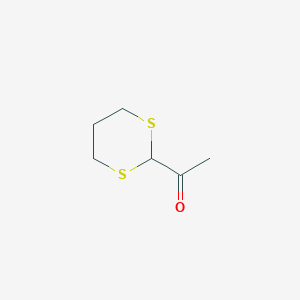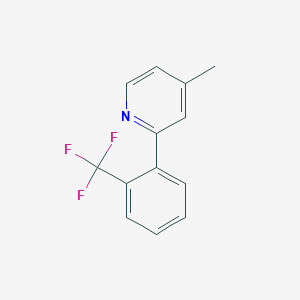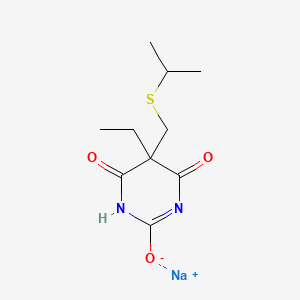
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an ethyl group, an isopropylthiomethyl group, and a sodiooxy group attached to the pyrimidinedione core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction between urea and an appropriate β-keto ester under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Addition of the Isopropylthiomethyl Group: The isopropylthiomethyl group is added through a nucleophilic substitution reaction using isopropylthiomethyl chloride.
Formation of the Sodiooxy Group: The sodiooxy group is formed by treating the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylthiomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Isopropylthiomethyl chloride, sodium hydride; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinedione core.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: Substituted pyrimidinedione derivatives with various functional groups replacing the isopropylthiomethyl group.
Scientific Research Applications
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and as an anesthetic agent.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-5-(1-methylbutyl)-2-thiobarbituric acid monosodium
Uniqueness
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethyl, isopropylthiomethyl, and sodiooxy groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H15N2NaO3S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
sodium;5-ethyl-4,6-dioxo-5-(propan-2-ylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C10H16N2O3S.Na/c1-4-10(5-16-6(2)3)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
VRXOIOLSLIXQTN-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CSC(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


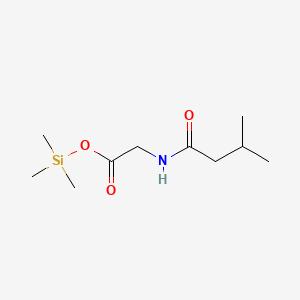
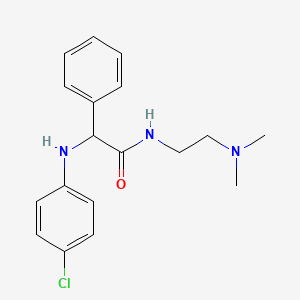

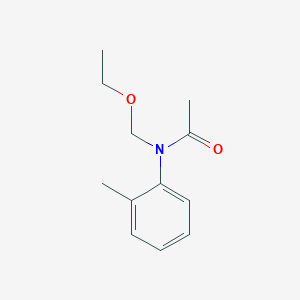

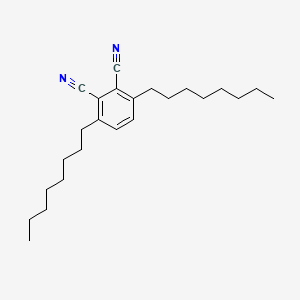
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
